![molecular formula C13H26N2O3 B1377814 tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate CAS No. 1376134-81-4](/img/structure/B1377814.png)
tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate” is a chemical compound with the CAS Number: 1376134-81-4 . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular weight of “this compound” is 258.36 . The InChI code for a similar compound, “tert-butyl piperidin-4-ylcarbamate”, is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
One application in synthetic chemistry involves the development of synthetic routes for complex molecules. For example, research on the synthesis of vandetanib, a therapeutic agent, outlines a process where a similar tert-butyl compound is used as an intermediate in the synthesis. This process emphasizes the importance of such compounds in facilitating reactions that yield commercially valuable pharmaceuticals with higher yields and commercial value in manufacturing scales (W. Mi, 2015).
Environmental Science and Biodegradation
In environmental science, tert-butyl compounds are studied for their biodegradation potential, particularly in the context of pollution remediation. Studies on the biodegradation and fate of similar compounds, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, reveal the capabilities of microorganisms to degrade these substances. This research is crucial for developing strategies to mitigate pollution caused by fuel additives in the environment (S. Thornton et al., 2020).
Applications in Non-Chromatographic Bioseparation Processes
Three-phase partitioning (TPP) is a non-chromatographic bioseparation technology that has been gaining attention for the separation and purification of bioactive molecules from natural sources. While not directly mentioning "tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate," this methodology offers a general access to structurally diverse compounds, indicating potential applications for similar tert-butyl compounds in the food, cosmetics, and medicine industries (Jingkun Yan et al., 2018).
Safety and Hazards
This compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Mode of Action
It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Result of Action
It’s suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic processes, influencing the flow of metabolites through these pathways. The compound can affect the levels of key metabolites, altering the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, localization to the mitochondria may influence energy production, while localization to the nucleus may affect gene expression.
properties
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxypropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-10-17-11-5-8-14-9-6-11/h11,14H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQUGCQCUZQUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

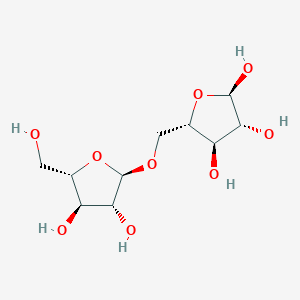
amine hydrochloride](/img/structure/B1377732.png)

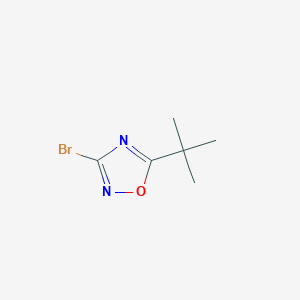
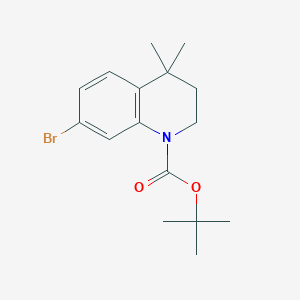

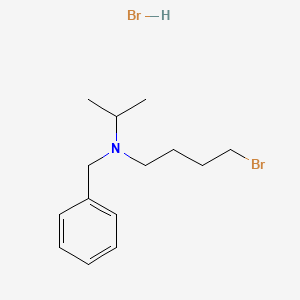
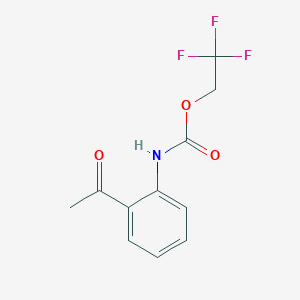
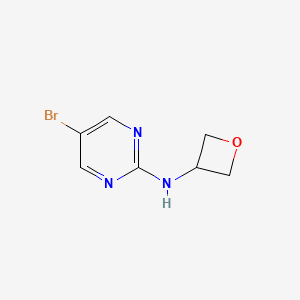
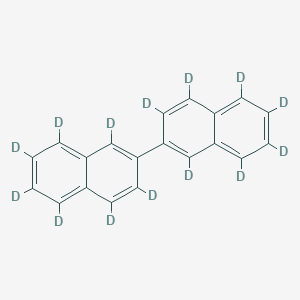

![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)